Fmoc-3-amino-2-methylbenzoic acid
CAS No.: 1072901-47-3
Cat. No.: VC2273651
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072901-47-3 |
|---|---|
| Molecular Formula | C23H19NO4 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |
| Standard InChI Key | PZBXPHGPGVUOMO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Properties and Structure
Fmoc-3-amino-2-methylbenzoic acid possesses distinctive chemical and physical properties that contribute to its utility in research and synthesis applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-carboxy-2-methylphenyl)carbamate |
| Molecular Formula | C23H19NO4 |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 1072901-47-3 |
| Classification | Bioactive Small Molecules |
| Physical State | Solid |
| Storage Conditions | Sealed in dry container, 2-8°C |
The molecular structure features three key components: the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the amino function at the 3-position, and the 2-methylbenzoic acid core. The Fmoc group is connected to the amino function via a carbamate linkage, which can be selectively cleaved under basic conditions .
Structural Significance and Reactivity
The structural features of Fmoc-3-amino-2-methylbenzoic acid contribute significantly to its chemical behavior and applications. The Fmoc group's hydrophobicity and aromaticity promote association between building blocks in self-assembly processes, an important property for various applications .
The carboxylic acid group at position 1 provides a reactive site for coupling reactions, particularly important in peptide synthesis. Meanwhile, the methyl group at position 2 influences the electronic properties of the aromatic ring, potentially affecting reactivity and binding interactions. The protected amino group at position 3 allows for selective deprotection and subsequent functionalization when needed.
Fmoc deprotection typically occurs under basic conditions, using piperidine or other secondary amines, through a β-elimination mechanism that produces a dibenzofulvene intermediate. This reaction is fundamental to the utility of Fmoc-protected compounds in sequential synthesis strategies .
Biomedical Research Applications
In biomedical research, Fmoc-3-amino-2-methylbenzoic acid can function as a labeling agent for biomolecules such as proteins and antibodies. The Fmoc group's fluorescent properties allow for detection and analysis using fluorescence microscopy and other spectroscopic techniques.
More broadly, Fmoc-modified compounds have demonstrated potential in various biomedical applications. The review by researchers published in the Royal Society of Chemistry highlights several application areas for Fmoc-modified amino acids and peptides, including:
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Cell cultivation substrates
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Bio-templating materials
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Optical materials and sensors
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Drug delivery systems
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Catalytic applications
The self-assembly properties of Fmoc-modified compounds, driven by the hydrophobicity and aromaticity of the Fmoc moiety, contribute significantly to their utility in creating functional biomaterials with applications in medicine and biotechnology.
Drug Discovery Applications
Fmoc-3-amino-2-methylbenzoic acid has potential applications in drug discovery efforts aimed at developing novel therapeutic agents. The 3-amino-2-methylbenzoic acid group can serve as a scaffold for developing new drugs with specific properties, such as improved potency or targeted delivery mechanisms.
The compound's unique structure allows it to be incorporated into drug candidates, potentially enhancing their pharmacokinetic properties or increasing their affinity for specific biological targets. After incorporation into larger molecules, the Fmoc group can be selectively removed, allowing for further modification of the compound during the drug development process.
This versatility makes Fmoc-3-amino-2-methylbenzoic acid a valuable building block in medicinal chemistry research focused on creating new therapeutic agents for various medical conditions.
Current Research Limitations and Future Directions
Despite its potential utility, detailed research findings specifically focused on Fmoc-3-amino-2-methylbenzoic acid appear limited in the current scientific literature. Most publications discuss Fmoc-protected compounds more generally or focus on related derivatives.
Future research directions might include:
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Development of optimized synthesis protocols specifically for Fmoc-3-amino-2-methylbenzoic acid
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Exploration of its application in creating novel peptide-based drugs
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Investigation of structure-activity relationships in derivatives containing this building block
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Studies on self-assembly properties and potential applications in nanomaterials
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Evaluation of biological activities of peptides containing this modified amino acid component
These research areas could expand our understanding of the compound's potential and lead to new applications in pharmaceutical development and materials science.
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